molecular formula C7H6O3S B1276536 5-Acetylthiophene-3-carboxylic acid CAS No. 33148-86-6

5-Acetylthiophene-3-carboxylic acid

Cat. No. B1276536
CAS RN: 33148-86-6
M. Wt: 170.19 g/mol
InChI Key: GSPVECVNXXJOGI-UHFFFAOYSA-N
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Description

5-Acetylthiophene-3-carboxylic acid is a chemical compound that is part of the thiophene family, which are heterocyclic compounds containing a sulfur atom. This particular compound has not been explicitly detailed in the provided papers, but its close derivatives have been synthesized and studied for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds to this compound has been reported. For instance, a functionalized cyclohexene skeleton of GS4104 was synthesized using L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another synthesis approach involved the reaction of 2-acetylthiophene with arenediazonium chlorides catalyzed by cupric chloride to yield 2-acetyl-5-arylthiophenes, which could further react to form quinolinecarboxylic acids . These methods highlight the versatility of thiophene derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical properties and potential applications. The paper titled "Synthèse des Acides O.Acétyl et O. Benzoylthiophènecarboxyliques et de Leurs Chlorures D'Acide et Esters" discusses the synthesis of o. ketoacids that may exhibit ring-chain tautomerism, similar to o. formylacids. The positions of the substituent groups and the structure of these compounds were determined using NMR spectroscopy and X-ray diffraction . These techniques are essential for confirming the molecular structure of thiophene derivatives, including this compound.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that are useful in synthesizing complex molecules. For example, 5-Acetylthiophene-2-carboxylic acid, a close relative of the compound , was used to synthesize arotinolol hydrochloride, a pharmaceutical compound. The synthesis involved reactions with thionyl chloride, ammonia, bromine, and ammonium dithiocarbamate, followed by reactions with epichlorohydrin, tert-butylamine, and concentrated hydrochloric acid . These reactions demonstrate the reactivity of acetylthiophene derivatives and their utility in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. While the specific properties of this compound are not detailed in the provided papers, the general properties of thiophene derivatives can be inferred. They often exhibit tautomerism, which can affect their reactivity and physical characteristics. The exact properties such as melting point, boiling point, solubility, and stability would depend on the specific substituents and their positions on the thiophene ring, as suggested by the synthesis and structural analysis of related compounds .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

5-Acetylthiophene-3-carboxylic acid and its derivatives have been used in the synthesis of various pharmaceutical compounds. For instance, a derivative of this acid was used in the synthesis of arotinolol hydrochloride, a medication with potential therapeutic effects (L. Hongbin et al., 2011). Similarly, compounds with 5-acetylthiophene structure have been investigated for their anti-inflammatory properties, indicating a potential application in developing new anti-inflammatory agents (M. A. Radwan et al., 2009).

Development of Novel Heterocyclic Compounds

Research has shown that this compound derivatives can be utilized in the creation of various heterocyclic compounds. A study demonstrated the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives with potential anticancer activity (A. Atta & E. Abdel‐Latif, 2021). This showcases the compound's versatility in contributing to novel therapeutic options.

Polymer and Materials Science

In the field of materials science, derivatives of this compound have been used in the synthesis of polymers with specific properties. Research has explored the synthesis of water-soluble polythiophene carboxylic acids, highlighting their unique solution properties and potential applications in material science (Kim et al., 1999).

Electrochemical Applications

This compound has also found applications in the development of electrochemical sensors. A study involved the synthesis of thiophene derivatives for use in electrochemical DNA sensors, demonstrating the potential of these compounds in biotechnological applications (S. Kang et al., 2004).

properties

IUPAC Name

5-acetylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPVECVNXXJOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424375
Record name 5-acetylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33148-86-6
Record name 5-acetylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-3-thiophenecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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